
N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” is an organic compound that belongs to the class of aromatic amines. These compounds are characterized by the presence of an amine group attached to an aromatic ring. The specific structure of this compound includes two butan-2-yl groups and one prop-2-en-1-yl group attached to a benzene ring with two amine groups at the 1 and 4 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can be achieved through a multi-step organic synthesis process. One possible route involves the alkylation of benzene-1,4-diamine with butan-2-yl halides and prop-2-en-1-yl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the amine groups, allowing them to react with the alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
“N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or nitroso derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds in the prop-2-en-1-yl group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alkanes.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a ligand in biochemical assays or as a building block for bioactive compounds.
Medicine: Potential use in the development of pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, enzyme inhibition, or receptor activation.
Comparison with Similar Compounds
Similar Compounds
N~1~,N~4~-Di(butan-2-yl)benzene-1,4-diamine: Lacks the prop-2-en-1-yl group.
N~1~,N~4~-Di(prop-2-en-1-yl)benzene-1,4-diamine: Lacks the butan-2-yl groups.
N~1~,N~4~-Di(butan-2-yl)-N~1~-(methyl)benzene-1,4-diamine: Contains a methyl group instead of the prop-2-en-1-yl group.
Uniqueness
The unique combination of butan-2-yl and prop-2-en-1-yl groups in “N~1~,N~4~-Di(butan-2-yl)-N~1~-(prop-2-en-1-yl)benzene-1,4-diamine” imparts distinct chemical and physical properties, making it valuable for specific applications where these functional groups play a crucial role.
Properties
CAS No. |
185100-34-9 |
|---|---|
Molecular Formula |
C17H28N2 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-N,4-N-di(butan-2-yl)-4-N-prop-2-enylbenzene-1,4-diamine |
InChI |
InChI=1S/C17H28N2/c1-6-13-19(15(5)8-3)17-11-9-16(10-12-17)18-14(4)7-2/h6,9-12,14-15,18H,1,7-8,13H2,2-5H3 |
InChI Key |
IDZXEOBJMSVCPV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC1=CC=C(C=C1)N(CC=C)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


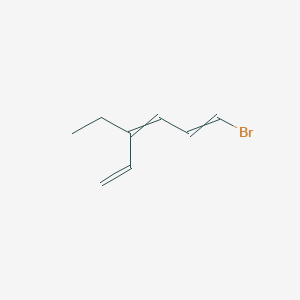
![2-[5-(5-Nitrothiophen-2-yl)penta-2,4-dien-1-ylidene]-2H-1,3-benzodithiole](/img/structure/B14258304.png)
![6-[(Naphthalen-1-ylamino)methyl]pyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B14258318.png)
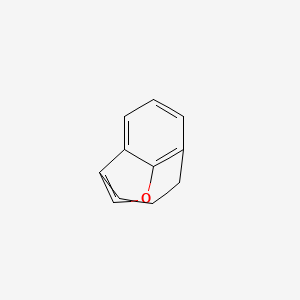
![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)

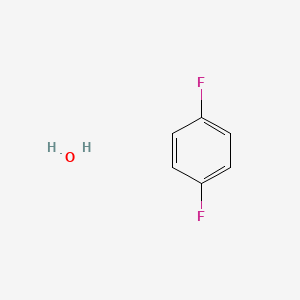
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
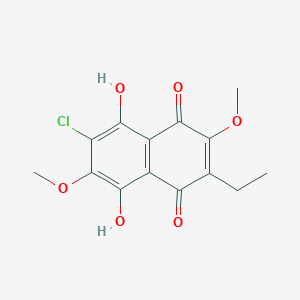
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
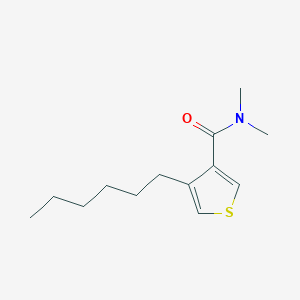

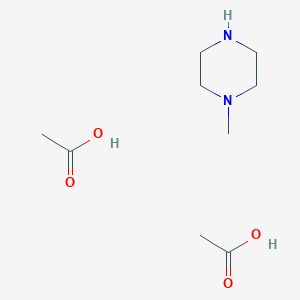
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
